STO-609 Acetate: A Technical Guide to a Selective CaMKK Inhibitor
STO-609 Acetate: A Technical Guide to a Selective CaMKK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
STO-609 acetate is a potent, cell-permeable small molecule inhibitor widely utilized in biomedical research to investigate cellular signaling pathways regulated by Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This technical guide provides an in-depth overview of STO-609 acetate, its target profile, mechanism of action, and experimental applications. Detailed protocols, quantitative data, and pathway visualizations are presented to facilitate its effective use in a research setting.
Core Target and Mechanism of Action
The primary molecular target of STO-609 is the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) family, with a more potent inhibitory effect on the β isoform compared to the α isoform.[1][2][3][4][5][6][7] CaMKKs are crucial upstream activators in a signaling cascade that responds to changes in intracellular calcium levels.[6][8] STO-609 exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of CaMKK.[3][4][6] This competitive inhibition prevents the autophosphorylation of CaMKK and the subsequent phosphorylation and activation of its downstream targets.[2][4][5]
Quantitative Inhibitory Profile
The inhibitory potency of STO-609 has been characterized against its primary targets and a panel of other kinases. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency against Primary Targets (CaMKKs)
| Target | Parameter | Value | Species | Notes |
| CaM-KKα | Ki | 80 ng/mL (~214 nM) | Recombinant | [1][2][4][5][6][7] |
| CaM-KKβ | Ki | 15 ng/mL (~40 nM) | Recombinant | [1][2][4][5][6][7] |
| CaM-KKα | IC50 | 380 nM | In vitro kinase assay | [9] |
| CaM-KKβ | IC50 | ~70-80 nM | In vitro kinase assay | [8] |
| AMPKK | IC50 | ~0.02 µg/mL (~53 nM) | HeLa cell lysates | [1][4][5] |
Table 2: Selectivity Profile against Other Kinases
While STO-609 is highly selective for CaMKKs, it can inhibit other kinases, particularly at higher concentrations.[1][3][10] A KINOMEscan profiling study at a concentration of 1 µM revealed several off-target kinases.
| Off-Target Kinase | Percent of Control (PoC) at 1 µM |
| CDKL2 | <10 |
| GRK3 | <10 |
| STK36 | <10 |
| CSNK2A2 | <10 |
| YSK4 | <10 |
| DAPK2 | <10 |
| PIM2 | <20 |
| PIM3 | <20 |
| CaMKK2 (for reference) | <10 |
Data adapted from a KINOMEscan panel. A lower "Percent of Control" indicates stronger inhibition.[1]
It is crucial to consider these off-target effects when interpreting experimental results, especially when using STO-609 at concentrations significantly higher than its Ki for CaMKKs.
Signaling Pathways
STO-609 inhibits the CaMKK-mediated signaling cascade, which plays a pivotal role in various cellular processes, including cell growth, metabolism, and neuronal function.[11] The primary downstream targets of CaMKK are CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[8][11]
Caption: STO-609 inhibits CaMKK, blocking downstream signaling to CaMKI/IV and AMPK.
Experimental Protocols
The following are representative protocols for the use of STO-609 in various experimental settings.
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of STO-609 on recombinant CaMKK.
Materials:
-
Recombinant CaMKK (α or β)
-
GST-CaM-KI-(1-293)-K49E (inactive substrate)
-
STO-609 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM Mg(OAc)₂, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.5%)
Procedure:
-
Prepare serial dilutions of STO-609 in the kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant CaMKK, the inactive substrate (GST-CaM-KI), and the desired concentration of STO-609 or vehicle (DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each STO-609 concentration and determine the IC50 value.
Cell-Based Assay for CaM-KIV Activation in HeLa Cells
This protocol describes how to assess the effect of STO-609 on Ca²⁺-induced CaM-KIV activation in a cellular context.[11]
Materials:
-
HeLa cells
-
Expression plasmid for HA-tagged CaM-KIV
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Serum-free DMEM
-
STO-609 stock solution (in DMSO)
-
Ionomycin
-
Cell lysis buffer
-
Anti-HA antibody
-
Protein G-Sepharose beads
-
Kinase assay buffer with syntide-2 as a substrate
Procedure:
-
Culture HeLa cells in DMEM with 10% FBS.
-
Transfect the cells with the HA-CaM-KIV expression plasmid.
-
After 20 hours, switch to serum-free DMEM and incubate for an additional 6 hours.
-
Pre-treat the cells with various concentrations of STO-609 (or DMSO as a vehicle control) for 6 hours.
-
Stimulate the cells with 1 µM ionomycin for 5 minutes to induce Ca²⁺ influx.
-
Lyse the cells and immunoprecipitate HA-CaM-KIV using an anti-HA antibody and Protein G-Sepharose beads.
-
Perform an in vitro kinase assay on the immunoprecipitated HA-CaM-KIV using syntide-2 as a substrate to measure its activity.
-
Analyze the results to determine the dose-dependent inhibition of CaM-KIV activation by STO-609.
In Vivo Administration in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of STO-609 in mice.
Materials:
-
STO-609 acetate
-
Vehicle (e.g., 10% DMSO in PBS or 0.5% HPMC/0.2% Polysorbate 80)
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare the STO-609 solution in the chosen vehicle at the desired concentration. For example, dissolve STO-609 in DMSO first and then dilute with PBS.[10]
-
Administer STO-609 to mice via intraperitoneal injection. A common dosage is in the range of 10-30 µmol/kg body weight.[12][13]
-
Monitor the mice for any adverse effects.
-
Collect tissues or blood samples at specified time points for pharmacokinetic analysis or to assess the biological effects of STO-609.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of STO-609 on a specific cellular process.
References
- 1. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Calcium/Calmodulin Dependent Protein Kinase Kinase 2 Regulates the Expansion of Tumor-Induced Myeloid-Derived Suppressor Cells [frontiersin.org]
- 7. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe STO609 | Chemical Probes Portal [chemicalprobes.org]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. selleck.co.jp [selleck.co.jp]
